3-(Pyrimidin-5-yl)-1H-indazol-5-amine
Overview
Description
3-(Pyrimidin-5-yl)-1H-indazol-5-amine is a heterocyclic compound that combines the structural features of pyrimidine and indazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been found to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . Noteworthy among these are tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors .
Mode of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel cdk2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Biochemical Pathways
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have shown to exert a significant alteration in cell cycle progression, in addition to apoptosis induction within hct cells .
Result of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have shown to inhibit the growth of examined cell lines significantly .
Biochemical Analysis
Biochemical Properties
3-(Pyrimidin-5-yl)-1H-indazol-5-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 results in the inhibition of the enzyme’s activity, thereby affecting the cell cycle progression. Additionally, this compound has been found to interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by altering cell signaling pathways . Specifically, it affects the CDK2/cyclin A2 complex, leading to cell cycle arrest and subsequent apoptosis. Furthermore, this compound influences gene expression and cellular metabolism, contributing to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, inhibiting its kinase activity . This binding prevents the phosphorylation of target proteins, which is essential for cell cycle progression. Additionally, this compound has been shown to induce changes in gene expression, further contributing to its inhibitory effects on cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound maintains its efficacy in inhibiting cell proliferation and inducing apoptosis in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a significant role in the metabolism of this compound, leading to the formation of various metabolites. These metabolic pathways are crucial for the compound’s bioavailability and therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently transported into cells, where it accumulates in the cytoplasm and nucleus. This distribution pattern is essential for its interaction with target enzymes and proteins, facilitating its biochemical and cellular effects.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily in the cytoplasm and nucleus . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments. This subcellular distribution is critical for its activity and function, enabling it to interact with key biomolecules involved in cell cycle regulation and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-5-yl)-1H-indazol-5-amine typically involves the construction of the indazole and pyrimidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of 5-aminoindazole, which is then coupled with a pyrimidine derivative under catalytic conditions. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and catalysts such as copper or palladium complexes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-5-yl)-1H-indazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
3-(Pyrimidin-5-yl)-1H-indazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrimido[4,5-d]pyrimidine: Known for its potential as a kinase inhibitor and anticancer agent.
Uniqueness
3-(Pyrimidin-5-yl)-1H-indazol-5-amine is unique due to its specific combination of the indazole and pyrimidine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity .
Properties
IUPAC Name |
3-pyrimidin-5-yl-1H-indazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-8-1-2-10-9(3-8)11(16-15-10)7-4-13-6-14-5-7/h1-6H,12H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBIAJKHBQYINC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NN2)C3=CN=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653490 | |
Record name | 3-(Pyrimidin-5-yl)-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1175871-66-5 | |
Record name | 3-(Pyrimidin-5-yl)-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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